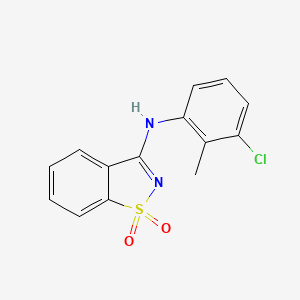
3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound. This compound is part of the quinazoline family, which is known for its diverse range of biological activities. The structure of the compound includes a quinazoline ring system, an oxadiazole ring, and a phenyl group, which contribute to its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The synthesis of 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be approached through a multi-step synthetic pathway
Reaction Conditions: : Typical reaction conditions for these steps might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired reactions. For example, the formation of the oxadiazole ring might require a cyclization reaction involving hydrazine and an appropriate ester under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to improve yield and purity. This could include the use of high-throughput synthesis techniques and automated reactors to control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the butyl group or the phenyl group, potentially leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: : Reduction reactions might target the quinazoline ring or the oxadiazole ring, leading to the formation of partially reduced intermediates.
Substitution: : The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride might be employed.
Substitution: : Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Possible oxidation products include hydroxylated or carbonylated derivatives.
Reduction: : Reduced intermediates could include partially saturated ring systems.
Substitution: : Substituted derivatives might include halogenated or alkylated products.
Scientific Research Applications
Chemistry
The compound is of interest for its potential use in organic synthesis as a building block for more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.
Biology
In biological research, the compound's structure suggests potential interactions with biological targets such as enzymes or receptors. It may be investigated for its potential to inhibit or modulate the activity of specific proteins.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate
Industry
In industrial applications, the compound could be used as a precursor for the synthesis of specialty chemicals or advanced materials. Its unique combination of functional groups might enable its use in the production of polymers or other high-performance materials.
Mechanism of Action
The mechanism of action for 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. For instance, it might inhibit enzyme activity by binding to the active site or allosteric site, leading to a reduction in catalytic activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: can be compared with other quinazoline derivatives, such as 1-(3-ethoxyphenyl)-3-butylquinazoline-2,4(1H,3H)-dione or 3-butyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione .
These similar compounds might share certain structural features but differ in their specific substitutions, leading to variations in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This specific arrangement of groups might enable unique interactions with biological targets or offer advantages in synthetic applications.
Properties
IUPAC Name |
3-butyl-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-3-5-13-26-22(28)18-11-6-7-12-19(18)27(23(26)29)15-20-24-21(25-31-20)16-9-8-10-17(14-16)30-4-2/h6-12,14H,3-5,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBEWJNRDTXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B2380102.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2380108.png)





![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)


